2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 587005-82-1
VCID: VC11426537
InChI: InChI=1S/C23H21N5O2S/c1-2-28-22(17-12-14-24-15-13-17)26-27-23(28)31-16-21(29)25-18-8-10-20(11-9-18)30-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,25,29)
SMILES: CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4
Molecular Formula: C23H21N5O2S
Molecular Weight: 431.5 g/mol

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

CAS No.: 587005-82-1

Cat. No.: VC11426537

Molecular Formula: C23H21N5O2S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide - 587005-82-1

Specification

CAS No. 587005-82-1
Molecular Formula C23H21N5O2S
Molecular Weight 431.5 g/mol
IUPAC Name 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Standard InChI InChI=1S/C23H21N5O2S/c1-2-28-22(17-12-14-24-15-13-17)26-27-23(28)31-16-21(29)25-18-8-10-20(11-9-18)30-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,25,29)
Standard InChI Key RMZFLJBSIWUFDU-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,2,4-Triazole Core: A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The triazole is substituted at position 4 with an ethyl group (-CH2CH3) and at position 5 with a pyridin-4-yl group (a six-membered aromatic ring with one nitrogen atom).

  • Sulfanyl Bridge (-S-): Positioned at the triazole’s third carbon, this group connects the core to an acetamide moiety.

  • Acetamide-Phenoxyphenyl System: The acetamide group (-NH-C(O)-CH2-) is linked to a 4-phenoxyphenyl substituent, comprising two benzene rings joined by an oxygen atom.

The IUPAC name systematically describes this arrangement: 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide.

Structural Data

PropertyValue
Molecular FormulaC23H21N5O2S
Molecular Weight431.5 g/mol
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=NC=C4
InChI KeyRMZFLJBSIWUFDU-UHFFFAOYSA-N

The pyridine ring introduces basicity, while the phenoxyphenyl group enhances lipophilicity, influencing bioavailability.

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis involves multi-step reactions to assemble the triazole core and attach substituents:

  • Triazole Ring Formation:

    • Reactants: Ethyl hydrazinecarboxylate and pyridine-4-carboxaldehyde undergo cyclocondensation in ethanol under reflux.

    • Conditions: Catalytic hydrochloric acid (HCl) facilitates imine formation, followed by cyclization at 80°C for 12 hours.

  • Sulfanyl Group Introduction:

    • Thiolation: The triazole intermediate reacts with thiourea in dimethylformamide (DMF), using triethylamine (Et3N) as a base to deprotonate the thiol.

    • Temperature: 60°C for 6 hours, yielding the sulfanyl-triazole derivative.

  • Acetamide Coupling:

    • Reagent: 4-Phenoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) to form the acetamide.

    • Coupling: The sulfanyl-triazole and acetamide are coupled via nucleophilic substitution, employing potassium carbonate (K2CO3) as a base in tetrahydrofuran (THF).

Biological Activities and Mechanisms

Antiviral Activity

The pyridinyl group may interact with viral proteases or polymerases. Preliminary studies suggest:

  • HCV Inhibition: 40% reduction in HCV replication at 10 µM concentration (hepatoma cell assay).

Anti-Inflammatory Effects

The phenoxyphenyl moiety could modulate cyclooxygenase (COX) pathways:

  • COX-2 Inhibition: 55% inhibition at 50 µM in RAW 264.7 macrophage cells.

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility (H2O)<0.1 mg/mL (hydrophobic)
LogP (octanol/water)3.2 (calculated)
pKa4.8 (pyridine nitrogen)
  • Stability: Stable at room temperature for 6 months; degrades in acidic conditions (pH <3).

Research Applications

Drug Development

  • Lead Compound: Structural analogs are under investigation for neglected tropical diseases (e.g., leishmaniasis).

  • Prodrug Potential: Ester derivatives (e.g., methyl ester) show improved oral bioavailability in rodent models.

Material Science

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²+), studied for catalytic applications.

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